Product packaging for 2-(3,4-Difluorophenyl)cycloheptan-1-one(Cat. No.:)

2-(3,4-Difluorophenyl)cycloheptan-1-one

Cat. No.: B13641591
M. Wt: 224.25 g/mol
InChI Key: JLHLOMCFXVNHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)cycloheptan-1-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for more complex molecules. Based on patents covering structurally related compounds featuring the difluorophenyl moiety fused to a seven-membered ring, this ketone is a potential precursor in the synthesis of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists . Such antagonists are actively investigated for the acute and prophylactic treatment of migraine, positioning this compound as a valuable building block in the development of potential central nervous system (CNS) therapeutics . The incorporation of fluorine atoms on the phenyl ring is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. The cycloheptanone ring provides a conformational constraint and a functional handle for further chemical transformations. Researchers can utilize this ketone to explore structure-activity relationships (SAR) and develop novel bioactive agents. This product is intended for research and development purposes in a controlled laboratory environment. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14F2O B13641591 2-(3,4-Difluorophenyl)cycloheptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14F2O

Molecular Weight

224.25 g/mol

IUPAC Name

2-(3,4-difluorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2

InChI Key

JLHLOMCFXVNHKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Difluorophenyl Cycloheptan 1 One and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.indeanfrancispress.comyoutube.com For 2-(3,4-Difluorophenyl)cycloheptan-1-one, two primary retrosynthetic disconnections guide the synthetic design:

Disconnection of the Aryl-Cycloheptanone Bond: This is the most intuitive approach, breaking the bond between the 3,4-difluorophenyl ring and the cycloheptanone (B156872) core. This leads to a cycloheptanone-based nucleophile or electrophile and a corresponding difluorophenyl electrophile or nucleophile. This strategy points towards direct arylation methods, including cross-coupling reactions and C-H functionalization.

Disconnection within the Cycloheptanone Ring: This strategy involves breaking one or more bonds of the seven-membered ring itself. This can lead to acyclic precursors that can be cyclized through intramolecular reactions. Alternatively, it can suggest the formation of the cycloheptanone ring from a smaller cyclic precursor, such as a cyclohexanone (B45756), via ring expansion methodologies. wikipedia.orgchemistrysteps.com

These fundamental disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.

Direct Arylation Approaches to the Cycloheptanone Core

Direct arylation methods focus on forming the C-C bond between the pre-existing cycloheptanone ring and the aryl group. These methods are often favored for their convergency and efficiency.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of 2-arylcycloalkanones.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgnih.govmdpi.com For the synthesis of this compound, this would typically involve the coupling of a 2-halocycloheptanone or its enolate equivalent with 3,4-difluorophenylboronic acid. The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Reactant 1Reactant 2CatalystBaseProduct
2-Bromocycloheptanone3,4-Difluorophenylboronic acidPd(PPh₃)₄Na₂CO₃This compound
Cycloheptenyl triflate3,4-Difluorophenylboronic acidPdCl₂(dppf)K₃PO₄This compound

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgchem-station.comcore.ac.ukorganic-chemistry.org This reaction is known for its high functional group tolerance and the reactivity of the organozinc nucleophiles. chem-station.com The synthesis of the target molecule could be achieved by reacting a 2-halocycloheptanone with a (3,4-difluorophenyl)zinc halide. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com

Reactant 1Reactant 2CatalystProduct
2-Iodocycloheptanone(3,4-Difluorophenyl)zinc chloridePd(PPh₃)₄This compound
2-BromocycloheptanoneDi(3,4-difluorophenyl)zincNi(acac)₂This compound

More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy for arylation. nih.govprinceton.educhimia.ch This approach avoids the need for pre-functionalization of the cycloheptanone ring (e.g., halogenation). In this context, the palladium catalyst directly activates a C-H bond of the cycloheptanone, typically at the α-position, and facilitates its coupling with an aryl halide or a related arylating agent. scispace.comnih.gov The reaction often proceeds via a concerted metalation-deprotonation mechanism or through the formation of an enamine intermediate. researchgate.net

Challenges in the direct C-H arylation of ketones include controlling the regioselectivity and preventing polyarylation. The use of specific ligands and reaction conditions is crucial to achieve the desired mono-arylated product. researchgate.net

SubstrateArylating AgentCatalystLigand/AdditiveProduct
Cycloheptanone1-Bromo-3,4-difluorobenzenePd(OAc)₂P(t-Bu)₃This compound
Cycloheptanone1-Iodo-3,4-difluorobenzenePdCl₂PyrrolidineThis compound

Cycloheptanone Ring Construction Methodologies

An alternative to the direct arylation of a pre-formed cycloheptanone is to construct the seven-membered ring with the aryl substituent already in place or introduced during the ring-forming process.

Ring expansion reactions provide a valuable route to cycloheptanones from more readily available smaller rings, such as cyclohexanones. wikipedia.orgchemistrysteps.comfree.frorganic-chemistry.org One common method is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to generate a carbocation that undergoes rearrangement with ring expansion. To synthesize 2-arylcycloheptanones, a 1-(aminomethyl)-1-arylcyclohexanol would be the key intermediate.

Another approach involves the reaction of cyclic ketones with diazomethane (B1218177) or related reagents, which can lead to a one-carbon ring expansion. organic-chemistry.org The regioselectivity of the insertion can be influenced by the substituents on the starting ketone.

Starting MaterialReagentsIntermediateProduct
2-(3,4-Difluorophenyl)cyclohexanone1. TMSCHN₂ 2. H⁺Diazonium intermediateThis compound
1-(Aminomethyl)-1-(3,4-difluorophenyl)cyclohexanolHONOCarbocationThis compound

Intramolecular cyclization of an appropriately substituted acyclic precursor is a fundamental strategy for the formation of cyclic compounds. organic-chemistry.orgrsc.orglibretexts.orggatech.edu For the synthesis of this compound, a suitable acyclic starting material would be a linear carbon chain with a terminal 3,4-difluorophenyl group and a reactive functionality that can undergo a 7-membered ring closure.

Examples of such cyclizations include intramolecular Friedel-Crafts acylation, Dieckmann condensation, or radical cyclizations. organic-chemistry.org The success of these reactions often depends on the conformational preferences of the acyclic chain to favor the desired cyclization pathway over competing intermolecular reactions or alternative cyclization modes. libretexts.org

Acyclic PrecursorReaction TypeKey Reagent/CatalystProduct
8-(3,4-Difluorophenyl)octanoyl chlorideIntramolecular Friedel-Crafts AcylationAlCl₃This compound
Diethyl 2-(3,4-difluorobenzyl)heptanedioateDieckmann CondensationNaOEtEthyl 2-(3,4-difluorophenyl)-1-oxocycloheptane-2-carboxylate

Intermolecular Annulation Reactions

Intermolecular annulation reactions represent a powerful strategy for the construction of cyclic frameworks, including the seven-membered carbocycle of this compound. These methods involve the formation of two new bonds in a single operation, assembling the ring system from two or more separate components. While specific examples detailing the synthesis of this compound via this pathway are not extensively documented in readily available literature, established annulation methodologies for forming cycloheptanones can be applied.

One of the most relevant approaches is the [4+3] cycloaddition, which typically involves the reaction of a 1,3-diene with an oxyallyl cation intermediate. The oxyallyl cation can be generated in situ from various precursors, such as α,α'-dihaloketones or allene (B1206475) oxides. In a hypothetical synthesis, a suitably substituted 1,3-diene could react with an oxyallyl cation bearing the 3,4-difluorophenyl group to construct the seven-membered ring.

Another potential strategy involves transition-metal-catalyzed annulations. For instance, palladium-catalyzed domino annulations have been developed to create complex polycyclic systems and could be adapted for the synthesis of substituted cycloheptanones. rsc.org These reactions often proceed through a cascade of elementary steps, such as oxidative addition, carbopalladation, and reductive elimination, to build the ring system efficiently. The synthesis of 2-indanones via a [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane highlights an alternative annulation approach that could potentially be extended to larger ring systems. nih.gov

Formal [4+2] annulation reactions, while traditionally used for six-membered rings, have been adapted for the synthesis of other ring sizes under specific conditions or with particular substrates. mdpi.com The development of novel catalytic systems continues to expand the scope of these reactions, making them increasingly viable for constructing medium-sized rings like cycloheptanones. mdpi.com

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to control the formation of the chiral center at the C2 position of the cycloheptanone ring.

Asymmetric catalysis is a premier strategy for accessing chiral molecules, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A direct and efficient method for the asymmetric synthesis of 2-aryl cycloalkanones involves the catalytic enantioselective homologation of a smaller cycloalkanone with a diazoalkane. acs.orgacs.org

Research has demonstrated the synthesis of medium-ring 2-aryl ketones from an unsubstituted lower homologue via scandium-catalyzed aryldiazomethyl insertion. acs.orgacs.org This reaction prepares the target compounds in a single step with high yields and excellent enantioselectivity. acs.org For the synthesis of a 2-aryl cycloheptanone, cyclohexanone would be treated with an appropriate aryl-diazomethane in the presence of a chiral scandium catalyst. The catalyst is typically formed in situ from a scandium(III) salt and a chiral ligand, such as a bis(oxazoline) (Box) or tris(oxazoline).

The reaction's scope has been explored for various ring sizes and aryl groups, indicating its potential applicability for the synthesis of this compound. acs.org The enantiomeric ratio is highly dependent on the choice of chiral ligand and reaction conditions. acs.org

Table 1: Asymmetric Catalysis for 2-Aryl Cycloalkanone Synthesis

Catalyst System Substrate Product Yield (%) Enantiomeric Ratio (er)
Sc(OTf)₃ + Tris(oxazoline) ligand Cyclohexanone 2-Phenylcycloheptan-1-one 80 93:7

Data synthesized from findings on Sc-catalyzed aryldiazomethyl insertion reactions. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a reliable method for controlling stereochemistry in the synthesis of α-aryl ketones.

In a typical approach for synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine (B178648), would be condensed with a cycloheptanone precursor to form a chiral enamine, imine, or enolate equivalent. wikipedia.orgbiosynth.com The resulting intermediate would then undergo diastereoselective α-arylation with a 3,4-difluorophenylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Commonly used chiral auxiliaries include:

Oxazolidinones (Evans Auxiliaries): These auxiliaries, attached as N-acyl derivatives, can control the stereochemistry of enolate alkylation and arylation reactions. wikiwand.com

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP): These form chiral hydrazones with ketones, which can then be deprotonated and undergo diastereoselective alkylation. biosynth.com

trans-2-Phenyl-1-cyclohexanol: Introduced by Whitesell, this auxiliary can be used to form chiral esters or enamines that direct subsequent reactions. wikipedia.orgwikiwand.com

After the arylation step, the auxiliary is cleaved under specific conditions (e.g., hydrolysis or reduction) to release the enantiomerically enriched this compound.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted into a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

For a racemic mixture of this compound, an enzymatic kinetic resolution is a highly effective approach. Lipases are commonly used enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer over the other. mdpi.com For example, the racemic ketone could be reduced to the corresponding racemic cycloheptanol. A lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), could then be used to selectively acylate one of the alcohol enantiomers with an acyl donor like vinyl acetate. mdpi.com This would result in two separable compounds: an enantioenriched ester and the unreacted, enantioenriched alcohol. The desired alcohol enantiomer can then be oxidized back to the enantiopure ketone.

Alternatively, a dynamic kinetic resolution (DKR) can be employed, where the starting material racemizes in situ. unipd.it This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. unipd.it

Fluorination Strategies for Difluorophenyl Moieties

Electrophilic Fluorination: Electrophilic fluorination involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic fluorine source ("F+"). wikipedia.org This method is particularly useful for late-stage fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are the most common, as they are generally stable, safe, and effective. wikipedia.orgalfa-chemistry.com The aromatic precursor, such as a substituted aniline (B41778) or phenol, is treated with the electrophilic fluorinating agent to install the fluorine atom. For a 3,4-difluorophenyl group, this would typically involve a multi-step process starting from a suitably functionalized benzene (B151609) ring.

Nucleophilic Fluorination: Nucleophilic fluorination uses a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the aromatic ring. alfa-chemistry.comucla.edu This is a common industrial method. A classic example is the Balz-Schiemann reaction, where an aromatic amine is converted into a diazonium tetrafluoroborate (B81430) salt, which then decomposes upon heating to yield the aryl fluoride. cas.cn To obtain the 3,4-difluoro substitution pattern, one might start with an aminophenol or a related precursor, converting the functional groups to fluorine atoms in a stepwise manner. Nucleophilic aromatic substitution (SNAr) is also possible if the aromatic ring is activated by strong electron-withdrawing groups.

Table 2: Common Fluorinating Agents

Type Reagent Name Abbreviation Typical Application
Electrophilic 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Fluorination of electron-rich arenes, enolates, and carbanions. alfa-chemistry.com
Electrophilic N-Fluorobenzenesulfonimide NFSI Fluorination of arenes, alkenes, and enolates. alfa-chemistry.com
Nucleophilic Potassium Fluoride KF Used in SNAr reactions, often with a phase-transfer catalyst. alfa-chemistry.com
Nucleophilic Cesium Fluoride CsF More reactive than KF for nucleophilic substitution. alfa-chemistry.com
Nucleophilic Diethylaminosulfur Trifluoride DAST Deoxyfluorination (converts alcohols to fluorides). tcichemicals.comnih.gov

| Nucleophilic | Hydrogen Fluoride-Pyridine | Olah's Reagent | Used in diazotization-fluorination sequences. alfa-chemistry.com |

Synthesis of Halogenated Phenyl Precursors

The synthesis of this compound relies on the availability of suitably functionalized halogenated phenyl precursors, which are essential building blocks for introducing the 3,4-difluorophenyl moiety. Key precursors include 1-bromo-3,4-difluorobenzene and 1,2-difluorobenzene (B135520) itself, which can be further functionalized. Various synthetic strategies have been developed for these compounds, catering to different starting materials and reaction conditions.

One common method for preparing difluorobenzenes is the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborate salts. wikipedia.org For instance, the synthesis of 1,2-difluorobenzene can commence from 2-fluoroaniline. wikipedia.org This starting material is diazotized using nitrous acid in the presence of tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt. Subsequent heating of this salt leads to the formation of 1,2-difluorobenzene. wikipedia.org A more recent advancement in this area involves a photochemically induced fluorodediazoniation in a continuous flow mode, which can offer higher product selectivity and shorter reaction times. magritek.com

For the synthesis of brominated precursors, such as 1-bromo-3,4-difluorobenzene, several routes are available. One approach involves the regioselective synthesis starting from tetrafluoroethylene (B6358150) and buta-1,3-diene. chemicalbook.com This multi-step process includes halogenation and dehydrohalogenation steps to yield the desired product. chemicalbook.com Another method starts with 3-chloro-4-fluoronitrobenzene, which is heated with potassium fluoride in a high-boiling solvent like tetramethylenesulfone to produce 3,4-difluoronitrobenzene. prepchem.com The nitro group can then be reduced to an amine and subsequently converted to a bromine substituent via a Sandmeyer-type reaction.

Grignard reactions provide a versatile route to functionalized difluorophenyl compounds. For example, 3,4-difluorobenzaldehyde (B20872) can be prepared from 1-bromo-3,4-difluorobenzene. google.com The bromo-substituted precursor undergoes a Grignard exchange reaction, and the resulting organomagnesium compound is then reacted with a formylating agent like N,N-dimethylformamide (DMF). google.com This aldehyde can then be used in subsequent synthetic steps.

Continuous manufacturing processes have also been developed for substituted 1,2-difluorobenzenes. google.com These methods often involve the reaction of a 1,2-difluorobenzene derivative with a lithiating agent at low temperatures, followed by reaction with an electrophile. google.com This approach can be advantageous for industrial-scale production due to improved safety and control over reaction conditions. google.com

Below is a table summarizing various synthetic methodologies for key halogenated phenyl precursors.

PrecursorStarting Material(s)Key Reagents and ConditionsReference(s)
1,2-Difluorobenzene 2-Fluoroaniline1. HNO₂, HBF₄2. Heat wikipedia.org
1-Bromo-3,4-difluorobenzene Tetrafluoroethylene, Buta-1,3-dieneHalogenation, Dehydrohalogenation chemicalbook.com
3,4-Difluorobenzaldehyde 1-Bromo-3,4-difluorobenzeneMg, RMgBr, DMF, THF google.com
Substituted 1,2-difluorobenzenes 1,2-DifluorobenzeneLithiating agent, Electrophile (Continuous flow) google.com
3,4-Difluoronitrobenzene 3-Chloro-4-fluoronitrobenzeneKF, Tetramethylenesulfone, 230°C prepchem.com

Process Optimization and Scalability Considerations for this compound Synthesis

The synthesis of this compound on a larger scale necessitates careful process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility. A likely synthetic route for this final product is the α-arylation of cycloheptanone with a halogenated 3,4-difluorophenyl precursor, such as 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene, often catalyzed by a transition metal like palladium. illinois.edu

Process Optimization:

The optimization of the α-arylation reaction is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that require systematic investigation include:

Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. organic-chemistry.org Electron-rich and sterically hindered phosphine ligands, such as those based on a biphenyl (B1667301) skeleton, have been shown to be highly effective for the α-arylation of ketones. organic-chemistry.org The catalyst loading is another important factor to optimize, as reducing the amount of expensive palladium catalyst is desirable for large-scale production.

Base: The selection of the base is crucial for the deprotonation of the cycloheptanone to form the enolate. Common bases used in these reactions include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and sodium bis(trimethylsilyl)amide (NaHMDS). organic-chemistry.org The strength and steric bulk of the base can influence the reaction rate and selectivity.

Solvent: The solvent can significantly impact the solubility of the reactants and the catalyst system, thereby affecting the reaction rate and yield. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed.

Reaction Temperature and Time: These parameters are interconnected and need to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal reaction conditions.

Below is a table outlining key parameters for the optimization of the α-arylation step.

ParameterVariablesPotential Impact
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, etc.Catalyst activity and stability
Ligand Buchwald-type, Josiphos-type, etc.Reaction rate, yield, and selectivity
Base NaOtBu, K₃PO₄, LiHMDS, etc.Enolate formation, reaction kinetics
Solvent Toluene, Dioxane, THF, etc.Solubility, reaction rate
Temperature 25°C - 120°CReaction kinetics, side reactions
Reactant Concentration 0.1 M - 1.0 MReaction rate, throughput

Scalability Considerations:

Transitioning a synthetic process from the laboratory to an industrial scale presents several challenges that must be addressed:

Safety: The α-arylation reaction can be exothermic, and careful control of the reaction temperature is essential to prevent thermal runaway, especially in large reactors. The use of flammable solvents also requires appropriate safety measures.

Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging. The development of a robust work-up procedure that minimizes the use of solvents and facilitates the removal of impurities is necessary. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective and environmentally friendly than chromatography.

Regulatory Compliance: The manufacturing process must adhere to regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product.

Chemical Transformations and Derivatization of 2 3,4 Difluorophenyl Cycloheptan 1 One

Reactions at the Ketone Carbonyl Group

Reduction to Alcohols and Chiral Alcohol Derivatization

There is no specific literature detailing the reduction of the ketone carbonyl group of 2-(3,4-Difluorophenyl)cycloheptan-1-one to its corresponding alcohol, 2-(3,4-Difluorophenyl)cycloheptan-1-ol . Consequently, there are no published methods for the chiral derivatization of this specific alcohol. While general methods for the reduction of cyclic ketones are well-established, their application to this particular substrate has not been documented.

Carbonyl Adduct Formation (e.g., Oximes, Hydrazones)

No specific studies on the formation of carbonyl adducts, such as oximes or hydrazones, from This compound have been found in the reviewed literature. The reaction of ketones with hydroxylamine (B1172632) or hydrazine (B178648) derivatives is a standard organic transformation, but specific examples and reaction conditions for this compound are not available.

Enolization and α-Alkylation Reactions

Research on the enolization and subsequent α-alkylation of This compound is not present in the available scientific literature. While the α-position to the ketone is activated for such reactions, no specific examples of alkylation at this position for this compound have been reported.

Modifications of the Difluorophenyl Substituent

Aromatic Substitution Reactions on the Phenyl Ring

There is a lack of published data on aromatic substitution reactions performed on the difluorophenyl ring of This compound . The fluorine atoms are expected to be deactivating and directing to the ortho and para positions relative to themselves, but specific electrophilic or nucleophilic aromatic substitution reactions on this molecule have not been documented.

Further Functionalization at Unsubstituted Positions

No information is available regarding the further functionalization at the unsubstituted positions of the difluorophenyl ring in This compound .

Cycloheptanone (B156872) Ring Modifications

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions offer pathways to convert the cycloheptanone core into smaller or larger ring systems, respectively. wikipedia.orgchemistrysteps.com These transformations can dramatically alter the spatial arrangement of the difluorophenyl group relative to other parts of the molecule.

One common method for ring contraction of cyclic ketones is the Favorskii rearrangement. chemistrysteps.com This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid or ester. For this compound, this would first require halogenation at the C2 position, followed by base-induced rearrangement to potentially form a substituted cyclohexane (B81311) carboxylic acid derivative.

Ring expansion of cycloheptanones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. wikipedia.org This process could involve the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent diazotization to induce a one-carbon ring expansion to a cyclooctanone (B32682) derivative.

Transformation Reagents/Conditions Hypothetical Product
Ring Contraction (Favorskii Rearrangement)1. Br₂, H⁺ 2. NaOMe, MeOHMethyl 1-(3,4-difluorophenyl)cyclohexane-1-carboxylate
Ring Expansion (Tiffeneau-Demjanov)1. KCN, H⁺ 2. LiAlH₄ 3. NaNO₂, HCl2-(3,4-Difluorophenyl)cyclooctan-1-one

This table presents hypothetical transformations based on established chemical reactions.

Introduction of Additional Substituents on the Cycloheptanone Ring

The introduction of new functional groups onto the cycloheptanone ring can be accomplished through various synthetic strategies. Alkylation of the enolate of this compound could introduce alkyl groups at the C2 or C7 positions. The regioselectivity of this reaction would be influenced by the choice of base and reaction conditions (kinetic versus thermodynamic control).

Furthermore, reactions targeting the ketone functionality can be employed to introduce substituents. For instance, a Grignard reaction could add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol. Subsequent dehydration could then lead to the formation of an alkene within the seven-membered ring.

Synthesis of Structural Analogs and Isosteres

The synthesis of structural analogs and isosteres of this compound allows for a systematic investigation of how different structural features influence its properties. This can involve modifying the size of the cycloalkane ring, replacing the ketone functionality, or altering the fluorine substitution pattern on the phenyl ring.

Homologation and Dehomologation of the Cycloalkane Ring

Homologation reactions serve to increase the number of repeating structural units, in this case, the methylene (B1212753) groups in the cycloalkane ring. researchgate.net For instance, the Wittig reaction with methoxymethylenetriphenylphosphine could convert the ketone into an enol ether, which upon hydrolysis would yield a homologous aldehyde. This aldehyde could then be subjected to further reactions to form larger ring systems.

Conversely, dehomologation would involve the shortening of the cycloalkane ring. While less common, oxidative cleavage of the ring followed by recyclization could be a potential, albeit challenging, route to smaller ring analogs.

Bioisosteric Replacement of the Ketone Functionality

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that retains similar biological activity but may have improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.netdrughunter.comnih.govnih.gov The ketone group in this compound is a key site for such modifications.

Potential bioisosteres for the ketone functionality include oximes, hydrazones, or even a gem-difluoro group (-CF2-). The gem-difluoro group is a particularly interesting replacement as it can mimic the steric and electrostatic properties of a carbonyl group while potentially increasing metabolic stability. nih.gov

Original Functional Group Potential Bioisostere Hypothetical Analog
Ketone (-C=O)Oxime (-C=NOH)This compound oxime
Ketone (-C=O)Hydrazone (-C=NNH₂)This compound hydrazone
Ketone (-C=O)gem-Difluoro (-CF₂-)1,1-Difluoro-2-(3,4-difluorophenyl)cycloheptane

This table presents hypothetical examples of bioisosteric replacement.

Variations in the Fluorine Substitution Pattern

The position of the fluorine atoms on the phenyl ring can have a significant impact on the electronic properties of the molecule and its interactions with biological targets. nih.govnih.gov Synthesizing analogs with different fluorine substitution patterns can provide valuable structure-activity relationship data.

Fluorine Substitution Pattern Hypothetical Starting Material Resulting Analog
2,4-Difluoro1-Bromo-2,4-difluorobenzene2-(2,4-Difluorophenyl)cycloheptan-1-one
2,5-Difluoro1-Bromo-2,5-difluorobenzene2-(2,5-Difluorophenyl)cycloheptan-1-one
3,5-Difluoro1-Bromo-3,5-difluorobenzene2-(3,5-Difluorophenyl)cycloheptan-1-one

This table illustrates the synthesis of analogs with varied fluorine substitution patterns from hypothetical starting materials.

Incorporation into Fused Ring Systems

The chemical architecture of this compound, featuring a reactive ketone functional group and an activated aromatic ring, presents a valuable scaffold for the synthesis of complex, fused heterocyclic and carbocyclic systems. Although specific literature detailing the fused ring constructions originating directly from this compound is not extensively available, its structure allows for the application of several well-established synthetic methodologies. These reactions are pivotal in medicinal chemistry and materials science for generating novel molecular frameworks. This section explores plausible synthetic routes for the incorporation of this compound into various fused ring systems, based on established chemical principles.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. Given that this compound is a cyclic ketone, it can readily participate in this reaction to yield a cyclohepta[b]indole derivative.

The proposed reaction would involve treating this compound with a substituted or unsubstituted phenylhydrazine in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. The resulting product would be a tetracyclic indole with the cycloheptane (B1346806) ring fused to the indole core. The 3,4-difluorophenyl substituent would be located at a position adjacent to the newly formed indole nitrogen. The general applicability of the Fischer indole synthesis to cyclic ketones is well-documented, including its use with cycloheptanone (suberone) to form 2,3-cycloheptenoindole. wikipedia.org

Table 1: Proposed Fischer Indole Synthesis with this compound

Reactant 1Reactant 2CatalystPredicted ProductFused Ring System
This compoundPhenylhydrazinePolyphosphoric Acid (PPA)5-(3,4-Difluorophenyl)-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indoleCyclohepta[b]indole
This compound4-MethoxyphenylhydrazineZinc Chloride (ZnCl₂)5-(3,4-Difluorophenyl)-2-methoxy-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indoleSubstituted Cyclohepta[b]indole

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by a sequence of a Michael addition and an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org This method is particularly useful for the construction of fused carbocyclic systems, such as those found in steroids and other natural products. libretexts.org

For this compound, the Robinson annulation would typically involve its reaction with a methyl vinyl ketone (MVK) or a similar α,β-unsaturated ketone in the presence of a base. The enolate of the cycloheptanone would act as the Michael donor, adding to the MVK. The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the original cycloheptane ring. This would result in a tricyclic system with a cyclohexenone moiety fused to the cycloheptane ring.

Table 2: Proposed Robinson Annulation with this compound

Reactant 1Reactant 2BasePredicted ProductFused Ring System
This compoundMethyl Vinyl Ketone (MVK)Sodium Ethoxide (NaOEt)4-(3,4-Difluorophenyl)-1,2,3,4,6,7,8,9-octahydro-5H-phenalen-5-oneTricyclic Carbocycle
This compoundEthyl Vinyl Ketone (EVK)Potassium tert-butoxide (t-BuOK)4-(3,4-Difluorophenyl)-6-methyl-1,2,3,4,7,8,9,10-octahydrobenzo wikipedia.organnulen-5-oneTricyclic Carbocycle

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org This reaction is highly valued for its efficiency and the pharmaceutical importance of the resulting thiophene (B33073) derivatives. researchgate.net

The application of the Gewald reaction to this compound would involve its condensation with an activated nitrile, such as ethyl cyanoacetate (B8463686) or malononitrile, and elemental sulfur. A base, typically a secondary amine like morpholine (B109124) or diethylamine, is used to catalyze the reaction. The resulting product would be a 2-aminothiophene ring fused to the cycloheptane ring, creating a cyclohepta[b]thiophene system. The substituents on the thiophene ring would be determined by the choice of the activated nitrile.

Table 3: Proposed Gewald Aminothiophene Synthesis with this compound

Reactant 1Reactant 2Sulfur SourceBasePredicted ProductFused Ring System
This compoundEthyl CyanoacetateElemental Sulfur (S₈)MorpholineEthyl 2-amino-4-(3,4-difluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylateCyclohepta[b]thiophene
This compoundMalononitrileElemental Sulfur (S₈)Diethylamine2-Amino-4-(3,4-difluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrileCyclohepta[b]thiophene

Friedländer Annulation for Quinolines

The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline (B57606). wikipedia.org While this compound is not a 2-aminoaryl ketone itself, it could be envisioned as a precursor to a substrate for a Friedländer-type reaction. For instance, nitration of the difluorophenyl ring followed by reduction of the nitro group to an amine would provide a 2-aminoaryl ketone derivative. This derivative could then undergo a Friedländer annulation with another ketone, such as acetone (B3395972) or ethyl acetoacetate, to yield a fused quinoline system. This multi-step approach highlights the potential for more complex fused heterocyclic structures derived from the initial cycloheptanone.

Table 4: Proposed Multi-step Friedländer Annulation from this compound

IntermediateReactant 2CatalystPredicted ProductFused Ring System
2-(2-Amino-4,5-difluorophenyl)cycloheptan-1-oneAcetoneAcid or Base4-(3,4-Difluorophenyl)-2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolineCyclohepta[b]quinoline
2-(2-Amino-4,5-difluorophenyl)cycloheptan-1-oneEthyl AcetoacetateAcid or Base4-(3,4-Difluorophenyl)-3-carboxyethyl-2-hydroxy-5,6,7,8,9,10-hexahydrocyclohepta[b]quinolineCyclohepta[b]quinoline

These established synthetic transformations underscore the potential of this compound as a versatile building block for the creation of a diverse array of fused ring systems, which are of significant interest in various fields of chemical research.

Advanced Spectroscopic and Structural Characterization of 2 3,4 Difluorophenyl Cycloheptan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For 2-(3,4-Difluorophenyl)cycloheptan-1-one, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

Aromatic Region (approx. 7.0-7.4 ppm): The 3,4-difluorophenyl group will exhibit complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C2' (adjacent to the cycloheptanone (B156872) ring) would likely appear as a doublet of doublets, coupled to the proton at C6' and the fluorine at C3'. The protons at C5' and C6' will also show complex splitting patterns.

Aliphatic Region (approx. 1.5-3.5 ppm): The ten protons on the cycloheptanone ring would present as a series of overlapping multiplets. The benzylic proton at the C2 position is expected to be the most downfield of this group (approx. 3.0-3.5 ppm) due to the influence of both the carbonyl and the aromatic ring. The protons at C7, adjacent to the carbonyl, would also be shifted downfield.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom.

Carbonyl Carbon: A characteristic peak for the C1 ketone carbonyl is expected in the range of 200-215 ppm.

Aromatic Carbons: Six signals are anticipated for the aromatic ring. The two carbons bonded to fluorine (C3' and C4') will appear as large doublets due to one-bond ¹³C-¹⁹F coupling. Their chemical shifts will be significantly influenced by the high electronegativity of fluorine. The other four aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

Aliphatic Carbons: Seven distinct signals are expected for the cycloheptanone ring, with the C2 carbon, bearing the aryl substituent, shifted downfield compared to the other methylene (B1212753) carbons.

¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atoms. wikipedia.org Two distinct signals are expected for the fluorine atoms at the C3' and C4' positions of the phenyl ring. huji.ac.il These signals would likely appear as doublets, coupled to each other and further split by couplings to adjacent aromatic protons. wikipedia.org The chemical shifts, typically referenced against a standard like CFCl₃, provide a unique fingerprint of the difluorophenyl moiety. colorado.edualfa-chemistry.com

Predicted ¹H and ¹³C NMR Chemical Shift Data

Click to view interactive data table
PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1 (C=O)-205-215
2 (CH)3.0 - 3.550-60
3 (CH₂)1.5 - 2.225-35
4 (CH₂)1.5 - 2.025-35
5 (CH₂)1.5 - 2.025-35
6 (CH₂)1.5 - 2.225-35
7 (CH₂)2.2 - 2.840-50
1' (C)-135-145
2' (CH)7.1 - 7.4125-135
3' (C-F)-145-155 (d, ¹JCF)
4' (C-F)-148-158 (d, ¹JCF)
5' (CH)7.0 - 7.3115-125
6' (CH)7.1 - 7.4118-128

To unambiguously assign all signals, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would be crucial for tracing the connectivity of the protons within the cycloheptanone ring, starting from the well-defined C2-H proton and moving around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, NOESY would be critical for determining the relative stereochemistry and the preferred conformation of the cycloheptanone ring in solution by observing spatial correlations between the C2-H proton and other protons on the seven-membered ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₃H₁₄F₂O), the molecular weight is 236.25 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 236. The fragmentation of cyclic ketones can be complex, but key fragmentation pathways can be predicted. nist.govmiamioh.edu

Alpha-Cleavage: This is a characteristic fragmentation for ketones. chemguide.co.uk Cleavage of the C-C bond adjacent to the carbonyl group is common. Two primary alpha-cleavage pathways are possible:

Loss of the C₆H₁₁ alkyl radical, leading to a [C₇H₃F₂O]⁺ fragment corresponding to the 3,4-difluorobenzoyl cation at m/z 141.

Loss of the C₇H₃F₂ aryl radical, which is less common but could lead to a fragment at m/z 123.

Ring Fragmentation: The cycloheptanone ring itself can undergo fragmentation, often initiated by cleavage alpha to the carbonyl. This can lead to the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da), resulting in a series of peaks in the lower mass range. whitman.edu

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the C5 position could be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, leading to a characteristic neutral fragment and a charged enol.

Predicted Mass Spectrometry Fragmentation Data

Click to view interactive data table
m/zPredicted Fragment IdentityFragmentation Pathway
236[C₁₃H₁₄F₂O]⁺˙Molecular Ion (M⁺˙)
141[C₇H₃F₂O]⁺α-cleavage (loss of C₆H₁₁)
113[C₆H₃F₂]⁺Difluorophenyl cation
96[C₆H₈O]⁺˙Fragment from charge retention on cycloheptenone portion
55[C₃H₃O]⁺Fragment from cycloheptanone ring cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1690-1715 cm⁻¹ for the ketone carbonyl group. The exact position can be influenced by ring strain. For cycloheptanone, this peak is typically observed around 1705 cm⁻¹. nist.gov This vibration would also be active in the Raman spectrum.

C-H Stretches: Aliphatic C-H stretching vibrations from the cycloheptyl ring will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Aromatic C-H stretches from the phenyl ring will appear at slightly higher wavenumbers, just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹).

C-F Stretches: Strong C-F stretching bands are expected in the IR spectrum in the region of 1100-1300 cm⁻¹. These are often intense and can be diagnostic for the presence of fluorine.

Aromatic C=C Stretches: Medium to weak intensity bands for the aromatic ring C=C stretching vibrations are expected around 1500-1600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details. For this compound, this technique would be used to:

Confirm Connectivity: Unambiguously verify the atomic connectivity.

Determine Ring Conformation: The seven-membered cycloheptanone ring is flexible and can adopt several low-energy conformations. acs.org Computational and experimental studies on cycloheptanone itself and its derivatives show that the most stable conformation is typically the twist-chair. researchgate.net X-ray analysis would determine the exact conformation adopted in the crystalline state.

Analyze Intermolecular Interactions: The crystal packing would be revealed, showing any significant intermolecular interactions such as C-H···O or C-H···F hydrogen bonds or π-stacking, which influence the physical properties of the solid.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques, which measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, are essential for determining the absolute configuration.

Electronic Circular Dichroism (ECD): The ECD spectrum measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The ketone chromophore gives rise to electronic transitions (e.g., n→π*), which become ECD-active in a chiral environment. The sign of the Cotton effect associated with these transitions is related to the absolute configuration of the stereocenter alpha to the carbonyl.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with wavelength. It provides information similar to ECD.

For a definitive assignment, the experimental ECD or ORD spectrum would be compared with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of a given enantiomerically pure sample. This combination of experimental and theoretical chiroptical analysis is the gold standard for assigning the absolute stereochemistry of chiral ketones. researchgate.netnih.gov

Computational and Theoretical Studies of 2 3,4 Difluorophenyl Cycloheptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of "2-(3,4-Difluorophenyl)cycloheptan-1-one". These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. ajchem-a.comdergipark.org.trnanobioletters.com

These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is instrumental in calculating properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. For instance, the electronegative oxygen and fluorine atoms are expected to be regions of high electron density.

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound

PropertyPredicted ValueUnit
Total Energy-XYZHartrees
Dipole Moment~3.5Debye
Polarizability~25ų

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. ajchem-a.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For "this compound", the HOMO is likely to be localized on the difluorophenyl ring, while the LUMO may be centered around the carbonyl group. The energy gap can be used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterPredicted ValueUnit
EHOMO~ -7.0eV
ELUMO~ -1.5eV
HOMO-LUMO Gap (ΔE)~ 5.5eV
Chemical Hardness (η)~ 2.75eV
Electrophilicity Index (ω)~ 2.0eV

Note: These values are illustrative and represent typical data obtained from HOMO-LUMO analysis.

The flexibility of the seven-membered cycloheptanone (B156872) ring means that "this compound" can exist in multiple conformations. Exploring the conformational energy landscape is essential to identify the most stable, low-energy conformers. This is typically achieved by performing a systematic search of the molecule's potential energy surface using quantum chemical methods. The most stable conformations for cycloheptane (B1346806) derivatives are often variations of the twist-chair and boat forms. researchgate.netresearchgate.net The presence of the bulky difluorophenyl substituent at the C2 position will significantly influence the relative energies of these conformers due to steric hindrance.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of "this compound" and its interactions with biological macromolecules.

The seven-membered ring of cycloheptanone is known for its conformational complexity, with several low-energy structures such as the chair, boat, and twist-boat conformations. researchgate.netacs.org Molecular mechanics force fields can be employed to perform a rapid conformational search to identify a range of possible conformers. The most promising candidates can then be subjected to higher-level DFT calculations to obtain more accurate relative energies. The substitution of the difluorophenyl group is expected to favor conformations that minimize steric clashes between the aromatic ring and the cycloheptane protons.

To explore the potential biological activity of "this compound", protein-ligand docking simulations can be performed. mdpi.comnih.govnih.gov This computational technique predicts the preferred binding orientation of a ligand to a protein target. A library of known protein structures, particularly those of enzymes or receptors implicated in various diseases, can be screened.

The docking process involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. The difluorophenyl group could participate in hydrophobic and aromatic stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. The results of such simulations can identify potential protein targets for "this compound", providing a basis for further experimental validation.

Molecular Dynamics Simulations for Binding Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations could be employed to understand its interaction with biological targets, such as enzymes or receptors. By simulating the compound in a hydrated, physiological-like environment in the presence of a target protein, researchers can gain insights into the stability of the binding pose, the key intermolecular interactions, and the dynamic behavior of the complex.

A hypothetical MD simulation study of this compound bound to a target protein, for instance, a specific kinase, might involve the following steps:

System Preparation: The initial coordinates of the protein-ligand complex would be obtained from molecular docking studies. This complex would then be solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation Protocol: The system would be subjected to energy minimization to remove any steric clashes. This would be followed by a gradual heating phase and an equilibration phase under constant temperature and pressure (NPT ensemble). Finally, a production run of several nanoseconds would be performed to collect trajectory data.

Data Analysis: The trajectory from the production run would be analyzed to calculate various parameters that describe the stability and dynamics of the complex.

Key parameters often analyzed in such simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the ligand and the protein over time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein

ParameterValue
Simulation SoftwareGROMACS
Force FieldAMBER99SB-ILDN for protein, GAFF for ligand
Water ModelTIP3P
Box TypeCubic
Equilibration Time10 ns
Production Run Time100 ns
Temperature310 K
Pressure1 bar

QSAR/QSPR Modeling for Structure-Activity/Property Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, while a QSPR model could predict properties like solubility or lipophilicity.

The development of a QSAR model typically involves the following stages:

Data Set Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Table 2: Hypothetical Descriptors and their Coefficients in a QSAR Model for Cycloheptanone Derivatives

DescriptorCoefficientDescription
LogP0.45A measure of lipophilicity.
TPSA-0.12Topological Polar Surface Area, related to permeability.
N(F)0.28Number of fluorine atoms.
J_3D0.05A 3D structural descriptor.

Prediction of Spectroscopic Parameters

Computational chemistry methods, particularly those based on density functional theory (DFT), can be used to predict various spectroscopic parameters of a molecule. For this compound, these calculations can provide valuable information for its structural characterization and can aid in the interpretation of experimental spectra.

Predicted spectroscopic data for this compound could include:

¹³C and ¹H NMR Chemical Shifts: These calculations can help in the assignment of peaks in experimental NMR spectra.

Infrared (IR) Vibrational Frequencies: The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For instance, the stretching frequency of the carbonyl group (C=O) in the cycloheptanone ring is a prominent feature.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the molecule's electronic structure.

These theoretical predictions are often performed in the gas phase and can be refined by including solvent effects to better match experimental conditions. The accuracy of the predictions depends on the level of theory and the basis set used in the calculations.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹³C NMR (C=O)210.5 ppm
¹H NMR (CH-Ar)4.2 ppm
IR (C=O stretch)1705 cm⁻¹
UV-Vis (λmax)254 nm

Pharmacological and Biological Investigations of 2 3,4 Difluorophenyl Cycloheptan 1 One and Its Analogs in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Profiling

No studies were identified that evaluated the inhibitory activity of 2-(3,4-Difluorophenyl)cycloheptan-1-one against any of the carbonic anhydrase (CA) isoforms. The scientific literature on carbonic anhydrase inhibitors is extensive, covering various chemical scaffolds, but does not appear to include this specific difluorophenyl cycloheptanone (B156872) derivative.

Cyclooxygenase (COX) Isoenzyme Selectivity

There is no available data from in vitro assays determining the inhibitory potency and selectivity of this compound for cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2). Research on COX inhibitors is a well-established field, yet this particular compound has not been reported in studies profiling new potential anti-inflammatory agents.

Indoleamine 2,3-Dioxygenase (IDO1) Interaction Studies

The potential for this compound to interact with and inhibit the enzyme indoleamine 2,3-dioxygenase (IDO1) has not been investigated in any published research. While the discovery of novel IDO1 inhibitors is an active area of research for immunotherapy, this compound is not among those characterized in the literature.

Kinase Inhibition Assays

A comprehensive search for kinase inhibition profiles of this compound yielded no results. Although various compounds containing a difluorophenyl moiety have been explored as kinase inhibitors, the specific scaffold of this compound has not been screened against kinase panels in any publicly accessible studies.

Receptor Binding and Modulation Assays

No information is available in the scientific literature regarding the binding affinity or modulatory effects of this compound at any G-protein coupled receptors (GPCRs), ion channels, or other receptor types. Receptor profiling is a critical step in drug discovery, but this compound does not appear to have been subjected to such investigations in published research.

Ligand Binding Studies (e.g., P2Y12 Receptor, Sigma-2 Receptor)

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. Based on the structural components of this compound, its potential to interact with receptors such as the P2Y12 and Sigma-2 receptors can be postulated.

P2Y12 Receptor: The P2Y12 receptor is a key player in platelet aggregation and a major target for antiplatelet drugs upenn.edu. While the classical P2Y12 antagonists are often nucleotide analogs or complex heterocyclic compounds, the exploration for novel scaffolds is ongoing. There is no direct evidence of 2-arylcycloalkanones binding to the P2Y12 receptor. However, the presence of an aromatic ring is a common feature in many receptor ligands, where it can engage in hydrophobic and pi-stacking interactions within the receptor's binding pocket. The difluoro-substitution on the phenyl ring could further modulate these interactions, potentially increasing binding affinity through favorable electrostatic interactions.

Sigma-2 Receptor: The Sigma-2 receptor, now identified as TMEM97, is overexpressed in proliferating cells, including various cancer cell lines, making it a target for cancer therapeutics and diagnostics frontiersin.org. A variety of structurally diverse small molecules have been shown to bind to the Sigma-2 receptor. Notably, ligands containing a fluorinated phenyl group have demonstrated high affinity and selectivity for this receptor. For instance, the N-(4-fluorophenyl)piperazine moiety is a key component in several potent Sigma-2 receptor ligands. This suggests that the 3,4-difluorophenyl group of this compound could contribute favorably to binding at the Sigma-2 receptor. Standard in vitro binding assays for Sigma-2 receptors typically utilize radioligands like [³H]DTG in tissue homogenates (e.g., rat liver) to determine the binding affinity (Ki) of test compounds through competitive displacement nih.gov.

Ion Channel Modulation (e.g., KCa2 Channels)

Small-conductance calcium-activated potassium (KCa2) channels are involved in neuronal excitability and smooth muscle relaxation. Research into KCa2 channel modulators has revealed that the substitution pattern on aromatic rings can significantly influence potency.

In a study on a series of KCa2 channel positive modulators, replacing a cyclohexane (B81311) ring with more hydrophobic disubstituted phenyl groups led to an improvement in the potentiation of the KCa2.2a channel wikipedia.org. Specifically, compounds with dihalogen substitutions on the phenyl ring were found to be significantly more potent than their non-halogenated or monohalogenated counterparts. This highlights the potential for the 3,4-difluorophenyl group in this compound to enhance activity at KCa2 channels. The electron-withdrawing nature of the fluorine atoms could influence the electronic distribution of the phenyl ring, thereby affecting its interaction with the channel protein.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The following sections dissect the potential contributions of the key structural features of this compound to its biological activity.

Impact of Difluorophenyl Substitution on Binding Affinity and Selectivity

The presence and position of fluorine atoms on a phenyl ring can have a profound impact on a molecule's pharmacological properties. Fluorine's high electronegativity and ability to form hydrogen bonds can enhance binding affinity to target proteins. Furthermore, the substitution pattern can influence the molecule's conformation and metabolic stability.

In the context of KCa2 channel modulators, dihalogen-substituted phenyl derivatives have shown increased potency wikipedia.org. For Sigma-2 receptor ligands, a fluorophenyl group is often associated with high affinity nih.gov. This suggests that the 3,4-difluorophenyl moiety is a promising feature for activity at these targets. The specific 3,4-disubstitution pattern would create a distinct electrostatic and steric profile compared to other substitution patterns, which could be leveraged to achieve selectivity for a particular receptor subtype.

Role of the Cycloheptanone Ring Conformation in Molecular Recognition

The cycloheptanone ring provides a seven-membered carbocyclic scaffold. Compared to smaller rings like cyclopentanone (B42830) or cyclohexanone (B45756), cycloheptane (B1346806) is more flexible and can adopt a wider range of low-energy conformations, including the chair and boat forms. This conformational flexibility can be advantageous for biological activity, allowing the molecule to adapt its shape to fit optimally into a binding site.

In a study of diarylpentanoids with anti-inflammatory activity, compounds containing a cyclohexanone moiety were found to be more effective than those with a cyclopentanone ring or an acyclic linker jpp.krakow.pl. While this is not a direct comparison to a cycloheptanone ring, it underscores the importance of the cyclic core in determining biological activity. The larger and more flexible cycloheptanone ring in this compound could allow for different interactions with a target protein compared to analogs with smaller or more rigid ring systems.

Stereochemical Influences on Biological Activity

The 2-position of the cycloheptanone ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities frontiersin.orgfrontiersin.org. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

For instance, in a study of benzomorphan-7-one analogs as Sigma-2 receptor ligands, the (+)-1R,5R isomer showed high selectivity for the Sigma-2 receptor, while the (-)-1S,5R isomer had a higher affinity for the Sigma-1 receptor. This highlights the critical role of stereochemistry in determining receptor selectivity. Therefore, it is highly probable that the R and S enantiomers of this compound would display different pharmacological profiles. The specific spatial arrangement of the difluorophenyl group relative to the cycloheptanone ring will dictate how each enantiomer interacts with its biological target.

Cellular Activity Assays (In Vitro)

To assess the functional consequences of receptor binding or ion channel modulation, a variety of in vitro cellular assays can be employed. The choice of assay depends on the biological target and the anticipated cellular response.

For compounds targeting the P2Y12 receptor , a common in vitro assay is the measurement of ADP-induced platelet aggregation in human platelet-rich plasma or whole blood. This can be quantified using techniques such as light transmission aggregometry or flow cytometry nih.govjpp.krakow.plfrontiersin.orgnih.gov. A compound that acts as a P2Y12 antagonist would be expected to inhibit ADP-induced platelet aggregation in a concentration-dependent manner.

For potential Sigma-2 receptor modulators , cellular assays often involve assessing the compound's effect on the viability of cancer cell lines that overexpress the receptor. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and cytotoxicity nih.gov. A Sigma-2 receptor agonist would typically induce cell death in these assays.

In the case of KCa2 channel modulators , cellular activity can be assessed using electrophysiological techniques such as patch-clamp to directly measure the potentiation or inhibition of channel currents in cells expressing the target channel nih.gov. Functional assays, such as measuring the relaxation of pre-contracted smooth muscle tissue (e.g., aortic rings), can also be used to evaluate the effects of KCa2 channel openers.

Given the structural alerts within 2-arylcycloalkanone derivatives, general cytotoxicity is also an important parameter to evaluate, often using assays like the MTT assay across a panel of different cell lines nih.gov.

Below is an interactive data table summarizing the types of in vitro cellular assays relevant to the potential targets of this compound and its analogs.

Biological TargetAssay TypeCell/Tissue SystemMeasured Endpoint
P2Y12 Receptor Platelet AggregationHuman Platelet-Rich PlasmaInhibition of ADP-induced aggregation
Sigma-2 Receptor Cytotoxicity/ViabilityCancer Cell Lines (e.g., HeLa, MCF-7)Reduction in cell viability (IC50)
KCa2 Channels ElectrophysiologyRecombinant cell lines (e.g., HEK293)Potentiation/inhibition of channel current
General CytotoxicityVarious cell linesCell viability (IC50)

Protein Crystallography and Co-crystal Structures of this compound or Analogs with Biological Targets

As of the current date, a thorough search of publicly available scientific literature and protein structure databases has not revealed any deposited protein co-crystal structures for the specific compound this compound or its close analogs. The determination of a co-crystal structure, where a compound is bound to its biological target, is a pivotal step in understanding its mechanism of action at a molecular level. This process is most commonly achieved through X-ray crystallography. nih.govnih.gov

Protein X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of a protein's atomic structure. creative-biostructure.comcatapult.org.uk In the context of drug discovery and development, obtaining a crystal structure of a target protein in complex with a potential inhibitor, such as this compound, offers invaluable insights that can guide the optimization of the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The process involves several key stages:

Protein Production and Purification: The biological target of interest must be produced in large quantities and purified to a high degree.

Crystallization: The purified protein is then co-crystallized with the ligand. This is often a challenging, empirical process requiring the screening of numerous conditions to find the precise environment that encourages the formation of well-ordered crystals.

X-ray Diffraction: The resulting crystals are exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

Structure Determination: The diffraction pattern is then used to calculate an electron density map of the molecule. From this map, a detailed atomic model of the protein-ligand complex can be built and refined. catapult.org.uk

Were a co-crystal structure of this compound with a biological target to be determined, it would allow researchers to:

Visualize the Binding Mode: Identify the precise orientation and conformation of the compound within the protein's binding site.

Analyze Key Interactions: Detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity.

Understand Structure-Activity Relationships (SAR): Correlate the structural features of the compound and its analogs with their biological activity, providing a rational basis for the design of more effective molecules. nih.gov

Identify Potential Resistance Mechanisms: In the case of antimicrobial or antiviral agents, understanding the binding site can help predict how mutations in the target protein might lead to drug resistance.

While no specific crystallographic data is currently available for this compound, the principles of protein crystallography remain a cornerstone of modern drug discovery. The potential to elucidate the molecular interactions of this and other novel compounds continues to drive efforts in structural biology.

Potential Applications and Future Research Directions

Rational Drug Design Based on Structure-Activity Relationships

Rational drug design is a systematic approach to developing new medications by leveraging the knowledge of a biological target's structure. fiveable.me This process involves designing molecules that are complementary in shape and charge to the target, with the goal of achieving high potency and selectivity. slideshare.net

For a novel compound like 2-(3,4-Difluorophenyl)cycloheptan-1-one, the initial step would be to synthesize a library of analogs to establish a preliminary structure-activity relationship (SAR). This would involve modifying both the difluorophenyl ring and the cycloheptanone (B156872) scaffold.

Table 1: Hypothetical Modifications for SAR Studies

Modification SitePotential ModificationsRationale
Difluorophenyl Ring Varying the position of the fluorine atoms (e.g., 2,4-difluoro, 2,5-difluoro)To probe the importance of fluorine positioning for target interaction.
Replacing fluorine with other halogens (Cl, Br) or small electron-withdrawing/donating groupsTo understand the electronic requirements for activity.
Cycloheptanone Ring Altering the ring size (e.g., cyclopentanone (B42830), cyclohexanone (B45756), cyclooctanone)To determine the optimal ring conformation for binding.
Introducing substituents on the cycloheptanone ringTo explore additional binding pockets and improve physicochemical properties.

By systematically synthesizing and testing these analogs against a panel of biological targets, researchers could identify key structural features responsible for any observed biological activity, paving the way for the rational design of more potent and selective compounds.

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov An effective chemical probe should exhibit high potency, selectivity, and a well-understood mechanism of action. Should this compound demonstrate specific biological activity, it could be developed into a chemical probe.

This development would involve:

Affinity Labeling: Attaching a reactive group to the molecule to allow for covalent labeling of its biological target.

Fluorescent Labeling: Conjugating a fluorophore to visualize the molecule's distribution in cells or tissues.

Biotinylation: Adding a biotin tag to facilitate the isolation and identification of binding partners.

Such probes would be invaluable tools for elucidating the function of its target protein and for validating it as a potential therapeutic target.

Exploration of Novel Pharmacological Targets

The unique combination of a flexible seven-membered ring and a rigid, electron-deficient aromatic system in this compound suggests it could interact with a variety of protein classes. High-throughput screening of this compound against large panels of enzymes, receptors, and ion channels could reveal unexpected pharmacological activities.

Potential target classes to investigate include:

Kinases: Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding site.

G-protein-coupled receptors (GPCRs): The conformational flexibility of the cycloheptanone ring might allow for effective binding to the transmembrane domains of GPCRs.

Nuclear Receptors: The lipophilic nature of the molecule could facilitate its entry into the nucleus and interaction with these ligand-activated transcription factors.

Discovering a novel pharmacological target for this scaffold would open up new avenues for therapeutic intervention in various diseases.

Integration of Cheminformatics and Machine Learning for Analog Discovery

Cheminformatics and machine learning are increasingly used to accelerate drug discovery. researchgate.netchemrxiv.org Once initial SAR data is generated for this compound, these computational tools could be employed to predict the properties and activities of virtual analogs.

Table 2: Application of Computational Tools

Computational ApproachApplication
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models to predict the biological activity of new analogs based on their physicochemical properties.
Pharmacophore Modeling Identify the 3D arrangement of chemical features essential for biological activity to guide the design of new scaffolds.
Generative Deep Learning Models Train chemical language models on known active compounds to generate novel molecules with desired properties. nih.govnih.gov
Machine Learning for Property Prediction Predict key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability for virtual compounds. researchgate.netchemrxiv.org

These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process.

Advanced Spectroscopic Probes for Real-Time Biological Interactions

Advanced spectroscopic techniques can provide detailed insights into the binding of small molecules to their biological targets. For this compound, techniques such as Saturation Transfer Difference (STD) NMR and Surface Plasmon Resonance (SPR) could be used to study its interaction with a target protein in real-time.

Furthermore, the fluorine atoms in the molecule could serve as sensitive probes for ¹⁹F NMR spectroscopy. This technique can provide information about the local environment of the fluorine atoms upon binding to a protein, offering valuable data on the binding mode and conformational changes.

Multi-target Ligand Design Strategies

Many complex diseases involve the dysregulation of multiple biological pathways. nih.gov Multi-target ligands, which are designed to interact with two or more targets simultaneously, can offer improved efficacy and a lower propensity for drug resistance. springernature.com

If initial screening reveals that this compound has activity against multiple related targets (e.g., several kinases), medicinal chemists could employ rational design strategies to optimize its polypharmacology. This might involve merging pharmacophore elements from known ligands of the desired targets into the this compound scaffold. nih.gov

Green Chemistry Approaches in the Synthesis of Fluorinated Cyclic Ketones

The synthesis of fluorinated organic molecules often involves harsh reagents and conditions. Future research could focus on developing more environmentally friendly, or "green," synthetic routes to this compound and other fluorinated cyclic ketones.

Potential green chemistry approaches include:

Catalytic Fluorination: Using transition metal catalysts or organocatalysts to introduce fluorine atoms with high efficiency and selectivity.

Flow Chemistry: Performing reactions in continuous flow reactors to improve safety, efficiency, and scalability.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical CO₂, or bio-based solvents.

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel to reduce waste and energy consumption. rsc.org

Developing sustainable synthetic methods is crucial for the long-term viability and environmental impact of producing novel chemical entities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,4-difluorophenyl)cycloheptan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : A key intermediate in synthesizing difluorophenyl-containing compounds is 2-chloro-1-(3,4-difluorophenyl)ethanone, which can be synthesized via Friedel-Crafts acylation using 1,2-difluorobenzene and chloroacetyl chloride, achieving yields up to 99% under optimized conditions (e.g., controlled temperature and stoichiometry) . For cycloheptanone derivatives, cyclization strategies using Grignard reagents or ring-expansion reactions may be employed. Yield optimization requires monitoring reaction kinetics, adjusting catalysts (e.g., Lewis acids), and purifying intermediates via column chromatography .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine substituents on the phenyl ring deshield adjacent protons, causing distinct splitting patterns. For example, the meta- and para-fluorine atoms create complex coupling in aromatic protons (δ ~6.8–7.2 ppm). The cycloheptanone carbonyl carbon appears at δ ~205–210 ppm in ¹³C NMR .
  • IR Spectroscopy : The ketone carbonyl stretch (C=O) is observed at ~1700–1750 cm⁻¹. Fluorine substitution reduces electron density, slightly lowering the wavenumber compared to non-fluorinated analogs .
    Cross-referencing with computational models (e.g., DFT calculations) can resolve ambiguities in spectral assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For example, the melting point of structurally similar compounds (e.g., 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine) is highly sensitive to crystallization solvents, with variations of 1–2°C reported . To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity.
  • Compare data against databases like PubChem or Reaxys, noting solvent systems and measurement conditions .

Q. What mechanistic insights explain the reactivity of the difluorophenyl group in cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing fluorine substituents activate the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the fluorine atoms increase the stability of the palladium intermediate, enhancing regioselectivity. However, steric hindrance from the cycloheptanone ring can reduce coupling efficiency. Kinetic studies using in situ IR or mass spectrometry are recommended to map reaction pathways .

Q. How does the steric and electronic environment of the cycloheptanone ring influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The seven-membered ring introduces strain, making the ketone more susceptible to nucleophilic attack. Under basic conditions, enolate formation may occur, while acidic conditions could protonate the carbonyl, leading to ring-opening. Stability assays (e.g., pH-dependent degradation studies monitored by LC-MS) are critical. For instance, analogs like 1-(2,3-difluorophenyl)cycloheptan-1-ol degrade rapidly in strong acids due to hydroxyl group protonation .

Q. What strategies are employed to incorporate this compound into bioactive molecule scaffolds (e.g., kinase inhibitors or antimicrobial agents)?

  • Methodological Answer : The difluorophenyl group enhances lipophilicity and metabolic stability, making it valuable in drug design. Example strategies:

  • Fragment-Based Drug Discovery : Use the compound as a core scaffold, functionalizing the ketone via reductive amination or condensation to introduce pharmacophores .
  • Structure-Activity Relationship (SAR) Studies : Modify the cycloheptanone ring size or fluorine substitution pattern to optimize target binding (e.g., thiazole hybrids in antimicrobial agents ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental toxicity of fluorinated cycloheptanone derivatives?

  • Methodological Answer : Discrepancies may stem from differing test organisms or exposure durations. For example, 1-(2,3-difluorophenyl)cycloheptan-1-ol shows low acute toxicity but exhibits chronic effects on aquatic organisms due to bioaccumulation . To reconcile

  • Conduct standardized OECD guideline tests (e.g., Daphnia magna acute toxicity).
  • Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity based on logP and fluorine count .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.